Cas no 486994-20-1 (ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate)
ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate Chemical and Physical Properties
Names and Identifiers
-
- (5-Bromo-2-ethoxy-4-formyl-phenoxy)-acetic acid ethyl ester
- ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate
- LUA99420
- VS-08208
- Oprea1_145857
- BBL026116
- SR-01000235505-1
- STK348853
- EN300-228034
- 486994-20-1
- CS-0240356
- ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate
- Z2106587870
- AKOS000303640
- SR-01000235505
- AN-655/15531049
-
- MDL: MFCD02256868
- Inchi: 1S/C13H15BrO5/c1-3-17-11-5-9(7-15)10(14)6-12(11)19-8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3
- InChI Key: BIHWGCMPPPIAIG-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1C=O)OCC)OCC(=O)OCC
Computed Properties
- Exact Mass: 330.01029Da
- Monoisotopic Mass: 330.01029Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 61.8Ų
ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB498104-250 mg |
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate |
486994-20-1 | 250MG |
€176.40 | 2022-03-23 | ||
| abcr | AB498104-500 mg |
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate |
486994-20-1 | 500MG |
€209.50 | 2022-03-23 | ||
| abcr | AB498104-1 g |
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate |
486994-20-1 | 1g |
€231.60 | 2022-03-23 | ||
| abcr | AB498104-5 g |
Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate |
486994-20-1 | 5g |
€519.80 | 2022-03-23 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311026-50mg |
ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate |
486994-20-1 | 98% | 50mg |
¥1209.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311026-100mg |
ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate |
486994-20-1 | 98% | 100mg |
¥1788.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311026-250mg |
ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate |
486994-20-1 | 98% | 250mg |
¥2565.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311026-500mg |
ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate |
486994-20-1 | 98% | 500mg |
¥4370.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311026-1g |
ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate |
486994-20-1 | 98% | 1g |
¥6447.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311026-2.5g |
ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate |
486994-20-1 | 98% | 2.5g |
¥8535.00 | 2024-05-11 |
ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate Suppliers
ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate
Professional Introduction to Ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate (CAS No. 486994-20-1)
Ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate (CAS No. 486994-20-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits potential applications in the synthesis of bioactive molecules and the development of novel therapeutic agents.
The molecular structure of ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate consists of a phenoxy group substituted with a bromine atom at the 5-position, an ethoxy group at the 2-position, and a formyl group at the 4-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications, enabling the construction of more complex molecules with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing phenoxy moieties, particularly those with halogen substituents. The presence of a bromine atom in the structure of ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate enhances its reactivity, making it a valuable precursor for Suzuki-Miyaura cross-coupling reactions. These reactions are widely used in the synthesis of biaryl compounds, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
One of the most compelling aspects of ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate is its potential as a building block for drug discovery. The formyl group at the 4-position can be readily converted into other functional groups such as amides or alcohols through condensation reactions. This flexibility allows chemists to design and synthesize novel molecules with specific pharmacological targets.
Recent studies have highlighted the importance of halogenated aromatic compounds in medicinal chemistry. Compounds like ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate have been investigated for their ability to interact with biological targets through halogen bonding. This unique interaction mechanism has opened up new avenues for drug design, particularly in the development of small-molecule inhibitors and activators.
The synthesis of ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the bromination of a phenol derivative followed by etherification and formylation. Advanced synthetic techniques such as flow chemistry have been employed to improve reaction efficiency and scalability.
In addition to its synthetic utility, ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate has shown promise in preclinical studies as a potential lead compound for therapeutic intervention. Researchers have demonstrated its ability to modulate various biological pathways by acting on specific enzymes and receptors. These findings suggest that derivatives of this compound could be developed into novel drugs for treating a variety of diseases.
The development of computational methods for predicting the biological activity of chemical compounds has also played a crucial role in advancing research related to ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate. Machine learning algorithms have been trained on large datasets to identify structural features that correlate with biological potency. These predictions help guide experimental efforts by prioritizing promising candidates for further investigation.
The future prospects for ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate are bright, with ongoing research aimed at expanding its applications in drug discovery and material science. As our understanding of molecular interactions continues to grow, compounds like this will undoubtedly play a pivotal role in shaping the next generation of therapeutic agents.
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